molecular formula C11H12 B8397846 2-Phenylbicyclo[1.1.1]pentane

2-Phenylbicyclo[1.1.1]pentane

Cat. No.: B8397846
M. Wt: 144.21 g/mol
InChI Key: CENYUOBGLJHZRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenylbicyclo[1.1.1]pentane is a useful research compound. Its molecular formula is C11H12 and its molecular weight is 144.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12

Molecular Weight

144.21 g/mol

IUPAC Name

2-phenylbicyclo[1.1.1]pentane

InChI

InChI=1S/C11H12/c1-2-4-8(5-3-1)11-9-6-10(11)7-9/h1-5,9-11H,6-7H2

InChI Key

CENYUOBGLJHZRB-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1C2C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-phenylbicyclo[1.1.1]pentan-2-yl acetate (2.7 g, 13.4 mol) in 50 mL of anhydrous ether was placed in a three-necked flask. The flask was cooled to −78° C., and 150 mL of liquid ammonia was added. To the stirring mixture was added sodium (0.62 g, 27.0 mmol) in small pieces over a period of 10 minutes. Stirring was continued until the blue color was discharged. The reaction was quenched by the addition of saturated aqueous ammonia chloride solution (5 mL), and the solvent was allowed to evaporate overnight. Pentane (40 mL) was added to the residue, and the solution was washed with 30 mL saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, and then concentrated. The crude product was purified by column chromatography (100% pentane) to give the desired compound as a colorless liquid (1.8 g, 12.5 mmol, yield: 93%). 1H NMR (300 MHz, CDCl3) δ ppm 7.40-7.21 (m, 5H), 3.48 (d, J=6.9 Hz, 1H), 2.81 (s, 2H), 2.20 (dd, J1=9.9 Hz, J2=2.7 Hz, 1H), 2.00 (d, J=2.1 Hz, 1H), 1:94-1.85 (m, 2H).
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
liquid
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.62 g
Type
reactant
Reaction Step Three
Yield
93%

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